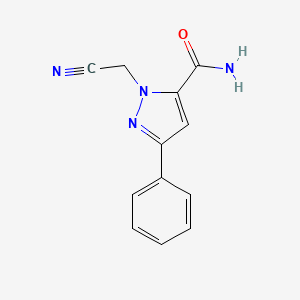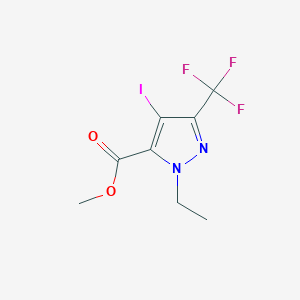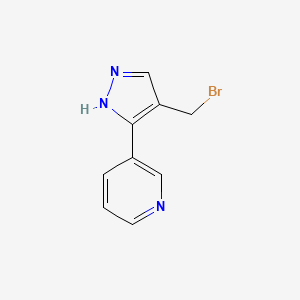![molecular formula C12H16ClN3 B1481611 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092490-78-1](/img/structure/B1481611.png)
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
7-(Chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CMCP) is a novel small-molecule drug candidate derived from the class of imidazo[1,2-b]pyrazoles. CMCP is being studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. CMCP has a unique structure and pharmacological profile, which makes it a promising drug candidate for further development.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis of Imidazo[1,2-b]pyrazole Derivatives
Heterocyclic compounds, including pyrazole derivatives, are significant in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often involves multicomponent reactions, offering efficient routes to a variety of biologically active molecules. Recent advancements have focused on creating pyrazole derivatives with enhanced pharmacokinetic profiles and efficiencies for potential therapeutic applications. Imidazo[1,2-b]pyrazole scaffolds, for instance, have been explored for their therapeutic relevance, with some derivatives showing promise in kinase inhibition and as candidates for drug development due to their structural diversity and biological functionalities (Garrido et al., 2021).
Biological Activities and Therapeutic Potential
The research into pyrazole and imidazo[1,2-b]pyrazole derivatives reveals a spectrum of biological activities that make them candidates for therapeutic applications. These compounds have been evaluated for antimicrobial, anticancer, and antimalarial activities, showcasing their potential as versatile therapeutic agents. The structural modifications and synthesis of novel pyrazole derivatives continue to be a rich area of study, with the aim of developing new drugs that can address various health conditions (Karati et al., 2022).
Synthesis and Medicinal Chemistry Perspectives
The synthesis of pyrazole derivatives, including those with a methyl linkage, has been extensively studied for their medicinal applications. Methyl-substituted pyrazoles, in particular, have shown potent biological activities, underscoring the importance of synthetic strategies that enable the creation of these compounds for medicinal purposes. The literature up to March 2021 highlights the ongoing efforts to explore the synthetic approaches and medical significances of pyrazoles, aiming to develop new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Eigenschaften
IUPAC Name |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOUCJVYNRVWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















